molecular formula C24H21BrN6O3S B10876180 2-{[4-(2-bromo-4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethyl-6-nitrophenyl)acetamide

2-{[4-(2-bromo-4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethyl-6-nitrophenyl)acetamide

Cat. No.: B10876180
M. Wt: 553.4 g/mol
InChI Key: RLFSYBPPKJPTRS-UHFFFAOYSA-N
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Description

2-{[4-(2-BROMO-4-METHYLPHENYL)-5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N~1~-(2,4-DIMETHYL-6-NITROPHENYL)ACETAMIDE is a complex organic compound that features a combination of aromatic rings, a triazole ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(2-BROMO-4-METHYLPHENYL)-5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N~1~-(2,4-DIMETHYL-6-NITROPHENYL)ACETAMIDE typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Coupling Reactions: The pyridyl and phenyl rings are often introduced through coupling reactions such as Suzuki or Heck coupling, utilizing palladium catalysts.

    Thioether Formation: The sulfanyl linkage is formed by reacting the triazole derivative with a thiol or disulfide compound.

    Acetamide Formation: The final step involves the formation of the acetamide group, typically through acylation reactions using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced catalytic systems, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst, tin(II) chloride, or iron powder in acidic conditions are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of triazole-containing molecules and their interactions with other chemical entities.

Biology

Biologically, the compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent. The presence of the triazole ring and the nitro group suggests it could interact with biological targets such as enzymes and receptors.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its ability to modulate biological pathways makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-{[4-(2-BROMO-4-METHYLPHENYL)-5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N~1~-(2,4-DIMETHYL-6-NITROPHENYL)ACETAMIDE involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can bind to metal ions or active sites of enzymes, inhibiting their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[4-(2-BROMO-4-METHYLPHENYL)-5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N~1~-(2,4-DIMETHYLPHENYL)ACETAMIDE
  • **2-{[4-(2-BROMO-4-METHYLPHENYL)-5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N~1~-(2,4-DIMETHYL-6-CHLOROPHENYL)ACETAMIDE

Uniqueness

The uniqueness of 2-{[4-(2-BROMO-4-METHYLPHENYL)-5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N~1~-(2,4-DIMETHYL-6-NITROPHENYL)ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a nitro group and a triazole ring is particularly noteworthy, as it allows for diverse reactivity and potential biological activity.

Properties

Molecular Formula

C24H21BrN6O3S

Molecular Weight

553.4 g/mol

IUPAC Name

2-[[4-(2-bromo-4-methylphenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4-dimethyl-6-nitrophenyl)acetamide

InChI

InChI=1S/C24H21BrN6O3S/c1-14-4-5-19(18(25)11-14)30-23(17-6-8-26-9-7-17)28-29-24(30)35-13-21(32)27-22-16(3)10-15(2)12-20(22)31(33)34/h4-12H,13H2,1-3H3,(H,27,32)

InChI Key

RLFSYBPPKJPTRS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=NN=C2SCC(=O)NC3=C(C=C(C=C3[N+](=O)[O-])C)C)C4=CC=NC=C4)Br

Origin of Product

United States

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